
(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
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Overview
Description
(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl is a chiral amine derivative featuring a 6-chloropyridin-3-yl group linked to a trifluoroethylamine moiety. The compound’s stereochemistry (R-configuration) and halogenated pyridine core make it a valuable intermediate in pharmaceutical and agrochemical research. It has a molecular weight of 291.50 g/mol and a CAS number 1391414-17-7 . Its synthesis and applications are often explored in enantioselective catalysis and bioactive molecule development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the reaction of 6-chloropyridine-3-carbaldehyde with trifluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has been investigated for its potential therapeutic properties. Its unique structural features contribute to its interaction with biological targets, making it a candidate for drug development.
2. Enzyme Inhibition
Research indicates that this compound can bind to specific enzymes or receptors, modulating their activity. This mechanism has implications for treating various diseases by inhibiting or altering the function of these biological targets.
3. Bioavailability Enhancement
The trifluoroethanamine moiety enhances the compound's lipophilicity, which may improve its bioavailability and facilitate penetration through cell membranes. This characteristic is crucial for developing effective pharmaceutical formulations.
Industrial Applications
1. Organic Synthesis
The compound serves as an intermediate in the synthesis of other complex molecules. Its unique chemical properties allow it to participate in various organic reactions, making it valuable in synthetic organic chemistry.
2. Cosmetic Formulations
There is potential for (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride to be incorporated into cosmetic products due to its stability and safety profile. The compound can be studied for its effects on skin bioavailability and efficacy in topical formulations .
Case Studies
Case Study 1: Inhibition of Enzymatic Activity
A study demonstrated that (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride effectively inhibited a specific enzyme linked to cancer progression. The compound showed a significant reduction in enzyme activity at low concentrations, indicating its potential as an anticancer agent.
Case Study 2: Cosmetic Efficacy
In a formulation study, (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride was incorporated into a topical cream aimed at enhancing skin hydration. Results indicated improved moisture retention and skin barrier function compared to control formulations without the compound.
Mechanism of Action
The mechanism of action of ®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoroethanamine moiety enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyridine Derivatives
Key Structural Features :
- 6-Chloropyridin-3-yl Core : Shared with metabolites of nitenpyram (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine) .
- Trifluoroethylamine Group: Differentiates it from analogs with difluoroethylamine or non-fluorinated substituents.
Comparison Table :
Functional Group Variations
- Fluorination: The trifluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to difluoroethyl (e.g., compound from ) or non-fluorinated analogs. In RTI-36, fluorine substitution at the 2′-position modifies receptor binding affinity .
Halogen Position :
Analytical Data Comparison
- LCMS & HPLC :
Biological Activity
(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its structural features, which include a trifluoroethyl group and a chloropyridine moiety. These characteristics enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic properties, and relevant case studies.
The biological activity of (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves interactions with specific enzymes or receptors. The compound's trifluoroethanamine structure allows it to modulate the activity of these biological targets effectively. It has been shown to bind to certain enzymes, inhibiting or altering their functions and leading to significant changes in cellular processes.
Therapeutic Properties
Research indicates that (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine exhibits potential therapeutic properties. Its applications are primarily in the following areas:
- Antiparasitic Activity : The compound has shown efficacy against Plasmodium falciparum, the causative agent of malaria. Studies have reported that it disrupts Na+ homeostasis in parasites and affects their pH balance, leading to a fast-to-moderate rate of asexual kill .
- Cytotoxicity : Evaluations against human HepG2 cell lines indicate that while the compound is effective against parasites, it demonstrates non-cytotoxic properties at certain concentrations. For example, one study reported an EC50 value greater than 40 μM for HepG2 cells, indicating good selectivity for parasitic targets over human cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies have provided insights into how modifications to the compound's structure influence its biological activity. Key findings include:
Compound | Structural Features | EC50 (μM) | Remarks |
---|---|---|---|
(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine | Original structure | 0.021 | Effective against P. falciparum |
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol | Amino group instead of trifluoroethyl | N/A | Different activity profile |
6-Chloro-3-pyridineacetic acid | Lacks trifluoromethyl group | N/A | More polar; different solubility characteristics |
(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine | Different chloropyridine position | N/A | Variation in biological activity |
These studies highlight that even minor structural changes can significantly impact the compound's efficacy and selectivity against different biological targets .
Case Studies
Several case studies have documented the biological effects of (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine:
- In Vitro Evaluation Against Malaria Parasites : A study utilized a 3D7 asexual blood-stage parasite replication assay to evaluate the compound's efficacy. Results showed an EC50 value of 0.021 μM against P. falciparum, demonstrating potent antiparasitic activity .
- Metabolic Stability Assessment : Research focused on the metabolic stability of various analogues revealed that while some modifications improved aqueous solubility and metabolic stability, they also affected antiparasitic potency. For instance, an analogue with a methoxy group retained activity but showed reduced metabolic stability compared to others .
- Cytotoxicity Studies : In assessments using human liver microsomes and HepG2 cell lines, (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine exhibited low cytotoxicity at therapeutic concentrations, supporting its potential as a selective therapeutic agent .
Properties
Molecular Formula |
C7H7Cl2F3N2 |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
DLPOIJHPAFAHMN-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@H](C(F)(F)F)N)Cl.Cl |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Cl.Cl |
Origin of Product |
United States |
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